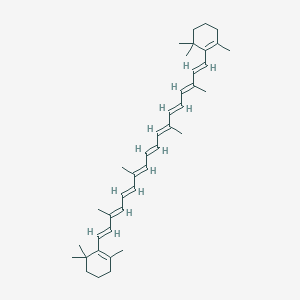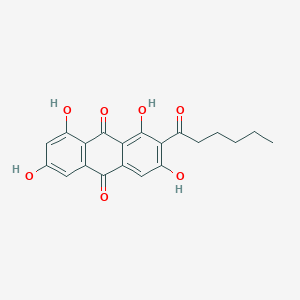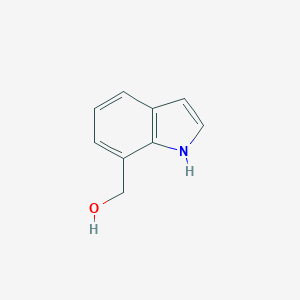
吲哚-7-甲醇
概述
描述
Indole-7-methanol is a natural product found in Esenbeckia leiocarpa . It is a compound with the molecular formula C9H9NO .
Synthesis Analysis
Indole and its derivatives can be synthesized in water . A simple method to synthesize two new valuable synthetic intermediates has been developed . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .Molecular Structure Analysis
The molecular structure of indole, methanol, and water molecules has been studied . The structure of natural indole is considered one of the most ubiquitous heterocycles in nature .Chemical Reactions Analysis
Indole undergoes various reactions. For instance, the direct amidation at the C2 position of indole is interesting because of the presence of this indole skeleton in many biologically active natural products . The reactions are conducted both in water only and in a mixture of water with an organic solvent .Physical And Chemical Properties Analysis
Indole-7-methanol has a molecular weight of 147.17 g/mol . Its unique physical and chemical properties, such as the network of hydrogen bonds, large surface tension, high specific heat capacity, and high polarity helps many organic reactions to proceed with a high reaction rate and selectivity .科学研究应用
Metal-Catalyzed Functionalization of Indoles
Indole-7-methanol can be used in metal-catalyzed functionalization of indoles . This process involves the selective functionalization of indoles, which has seen significant advances recently . The review on this topic is organized by the positional selectivity and type of methods used for functionalization .
Multicomponent Reactions
Indole-7-methanol can be used in multicomponent reactions . Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The last decade has seen considerable activity towards the synthesis of indole derivatives .
Biological Potential
Indole derivatives, including Indole-7-methanol, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Cycloaddition Reactions
Indole-7-methanol can be used as a versatile building block in cycloaddition reactions . This chemical reaction pathway offers an efficient means to access densely functionalized cyclohepta [b]indoles with exceptional yields .
Biotechnological Applications
Indole-7-methanol has significant biotechnological applications . For example, it can enhance E. coli biofilm formation, an example of a bidirectional, mutually beneficial, cell-to-cell communication involving indole-producing and indole-consuming species .
Medicinal Chemistry
Indole-7-methanol plays a crucial role in medicinal chemistry . Indole ranks as one of the top-most commonly used nitrogen heterocycles in medicines . The wide spectrum of application of indole spans the dye industry, materials science, fragrances, and agriculture .
作用机制
Target of Action
Indole-7-methanol, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This makes it a valuable compound for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are likely the result of the compound’s interaction with its targets and the subsequent changes that occur.
Biochemical Pathways
Indole-7-methanol, as an indole derivative, is part of a larger group of compounds that play significant roles in various biochemical pathways. For instance, indole is a signaling molecule produced both by bacteria and plants . It’s also involved in the production of indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of Indole-7-methanol’s action are largely dependent on its mode of action and the specific targets it interacts with. Given the wide range of biological activities exhibited by indole derivatives, the results of its action can vary significantly .
Action Environment
The action, efficacy, and stability of Indole-7-methanol can be influenced by various environmental factors. For instance, the production of indole and its derivatives can be affected by the presence of certain bacteria and plants . Additionally, anthropogenic activities can significantly promote the distribution of indole in the environment .
安全和危害
未来方向
Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This holds great potential to produce libraries of such compounds in water . The direct amidation at the C2 position of indole is interesting because of the presence of this indole skeleton in many biologically active natural products .
属性
IUPAC Name |
1H-indol-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-5,10-11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBKRMNBMMMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378474 | |
| Record name | Indole-7-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-7-methanol | |
CAS RN |
1074-87-9 | |
| Record name | 1H-Indole-7-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-7-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

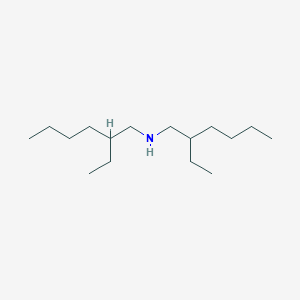
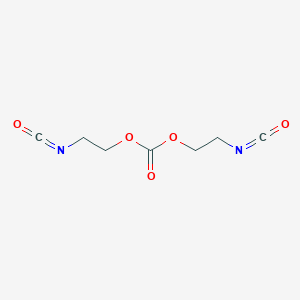
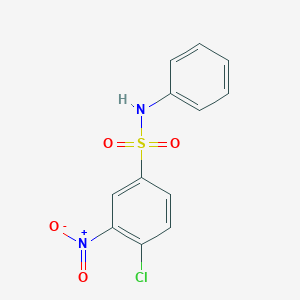
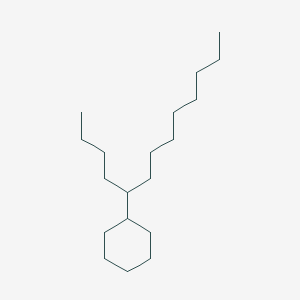


![Spiro[4.5]decan-6-one](/img/structure/B85741.png)
